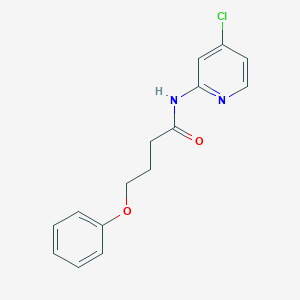
2-Benzamido-5-methylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzamido-5-methylthiophene-3-carboxamide, also known as BMTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMTC is a heterocyclic compound that belongs to the thiophene family and has a molecular formula of C13H12N2O2S.
Mécanisme D'action
The mechanism of action of 2-Benzamido-5-methylthiophene-3-carboxamide is not fully understood. However, studies have shown that 2-Benzamido-5-methylthiophene-3-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a crucial role in inflammation. 2-Benzamido-5-methylthiophene-3-carboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
2-Benzamido-5-methylthiophene-3-carboxamide has been shown to exhibit anti-inflammatory effects by reducing the production of prostaglandins, which are responsible for causing inflammation. 2-Benzamido-5-methylthiophene-3-carboxamide has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells. Additionally, 2-Benzamido-5-methylthiophene-3-carboxamide has been shown to exhibit antibacterial effects by inhibiting the growth of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
2-Benzamido-5-methylthiophene-3-carboxamide has several advantages for lab experiments, including its high yield synthesis method, ease of purification, and stability under various conditions. However, one limitation of 2-Benzamido-5-methylthiophene-3-carboxamide is its low solubility in water, which can make it challenging to use in aqueous environments.
Orientations Futures
The potential applications of 2-Benzamido-5-methylthiophene-3-carboxamide in various fields make it an attractive subject for future research. One area of future research could be the development of new drugs based on 2-Benzamido-5-methylthiophene-3-carboxamide for the treatment of inflammatory diseases, cancer, and bacterial infections. Another area of future research could be the synthesis of new derivatives of 2-Benzamido-5-methylthiophene-3-carboxamide with improved properties, such as increased solubility in water. Additionally, the use of 2-Benzamido-5-methylthiophene-3-carboxamide in material science, such as the development of new sensors, could be explored further.
Méthodes De Synthèse
2-Benzamido-5-methylthiophene-3-carboxamide can be synthesized through a one-pot reaction of 2-chloro-5-methylthiophene-3-carboxylic acid and benzamide using triethylamine as a base and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction yields 2-Benzamido-5-methylthiophene-3-carboxamide as a white solid with a yield of approximately 70%.
Applications De Recherche Scientifique
2-Benzamido-5-methylthiophene-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-Benzamido-5-methylthiophene-3-carboxamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-Benzamido-5-methylthiophene-3-carboxamide has also been used as a building block for the synthesis of various drugs, including anti-inflammatory agents and anti-cancer drugs.
Propriétés
IUPAC Name |
2-benzamido-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8-7-10(11(14)16)13(18-8)15-12(17)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZFGGJLTNCRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628914.png)
![3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid](/img/structure/B7628919.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628922.png)
![1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7628927.png)
![5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one](/img/structure/B7628935.png)


![6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628961.png)

![2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid](/img/structure/B7628974.png)
![1-(2,6-Dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B7628983.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide](/img/structure/B7628992.png)
![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-fluorophenyl)-2-methylpropyl]urea](/img/structure/B7628996.png)